N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride
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Overview
Description
N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is a complex organic compound that features a combination of isoquinoline, thiazole, and sulfonamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of isoquinoline and thiazole intermediates, which are then coupled through a series of reactions involving amination and sulfonation.
Isoquinoline Preparation: Isoquinoline can be synthesized via the Pomeranz–Fritsch reaction, which involves the cyclization of benzylamine with glyoxal in the presence of an acid catalyst.
Thiazole Preparation: Thiazoles are commonly synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Coupling Reaction: The isoquinoline and thiazole intermediates are coupled using a palladium-catalyzed cross-coupling reaction to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial agent with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Tiazofurin: An anticancer agent with a thiazole structure.
Uniqueness
N-(4-{2-[(isoquinolin-3-yl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride is unique due to its combination of isoquinoline, thiazole, and sulfonamide groups, which confer a distinct set of chemical and biological properties. This unique structure allows it to interact with multiple molecular targets and exhibit a broad range of activities .
Properties
Molecular Formula |
C19H17ClN4O2S2 |
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Molecular Weight |
432.9 g/mol |
IUPAC Name |
N-[4-[2-(isoquinolin-3-ylamino)-1,3-thiazol-4-yl]phenyl]methanesulfonamide;hydrochloride |
InChI |
InChI=1S/C19H16N4O2S2.ClH/c1-27(24,25)23-16-8-6-13(7-9-16)17-12-26-19(21-17)22-18-10-14-4-2-3-5-15(14)11-20-18;/h2-12,23H,1H3,(H,20,21,22);1H |
InChI Key |
LSNPIOWLPGEBFM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC4=CC=CC=C4C=N3.Cl |
Origin of Product |
United States |
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